molecular formula C20H25N7O B2532778 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920207-47-2

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2532778
CAS RN: 920207-47-2
M. Wt: 379.468
InChI Key: QLWPGRBGDQHTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one" is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class. This class of compounds has been studied for its potential biological activities, including affinity toward adenosine receptors and anti-diabetic properties through DPP-4 inhibition. The specific compound is structurally related to the derivatives mentioned in the provided papers, which have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related triazolo[4,5-d]pyrimidine derivatives typically involves the preparation of 7-chloro compounds followed by nucleophilic substitution with the appropriate amine to introduce various amino substituents at the 7 position. Additionally, lipophilic substituents are introduced at the 3 position, such as benzyl, phenethyl, or 2-chlorobenzyl groups . Another related synthesis process for triazolo-pyridazine derivatives involves a two-step synthesis with a one-pot mode using starting materials like pyridine and dichloropyridazine, followed by conjugation with corresponding secondary amines .

Molecular Structure Analysis

The molecular structure of triazolo[4,5-d]pyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The substitution pattern on the rings, particularly at the 3 and 7 positions, significantly influences the biological activity of these compounds. The presence of a piperazine moiety, as indicated in the compound of interest, is a common structural feature in medicinal chemistry due to its versatility and potential to interact with biological targets .

Chemical Reactions Analysis

The chemical reactivity of triazolo[4,5-d]pyrimidine derivatives is influenced by the functional groups attached to the core structure. The nucleophilic substitution reactions used in their synthesis suggest that the chloro group at the 7 position is a reactive site for introducing various substituents. The presence of a benzyl group can also affect the overall reactivity and stability of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. The lipophilicity of the substituents, particularly at the 3 position, is a key factor in determining the affinity for biological receptors. The introduction of various amino substituents at the 7 position can also affect the solubility and overall pharmacokinetic profile of these compounds . Additionally, the synthesis and biological evaluation of triazolo-pyridazine derivatives indicate that these compounds can have significant anti-diabetic properties, which may be related to their physical and chemical characteristics .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of novel heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives, is a significant area of research. These compounds are synthesized using various chemical reactions and have been evaluated for their antimicrobial and antitumor activities. For instance, certain newly synthesized compounds have shown moderate effects against bacterial and fungal species, indicating their potential in antimicrobial applications (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, & A. Farag, 2008).

Antimicrobial and Antitumor Agents

Research into thiazolopyrimidines and their derivatives, such as triazolo and triazinopyrimidine derivatives, has shown that some of these compounds possess promising antimicrobial activity. However, none exhibited appreciable antitumor activity, highlighting the specificity of their biological effects and the need for further optimization to enhance their therapeutic potential (M. Said, K. Abouzid, Ashraf Mouneer, A. Ahmedy, & A. Osman, 2004).

Antimicrobial Activities of Heterocycles

The antimicrobial activity of synthesized heterocyclic compounds is a crucial area of study. Certain compounds, including those derived from pyrazole, pyridine, triazolopyrimidine, and others, have shown significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Y. Mabkhot, Fatima Alatibi, N. El-Sayed, N. A. Kheder, & S. Al-showiman, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-20(2,3)19(28)26-11-9-25(10-12-26)17-16-18(22-14-21-17)27(24-23-16)13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWPGRBGDQHTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.